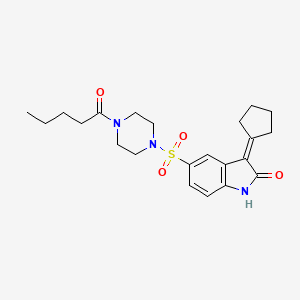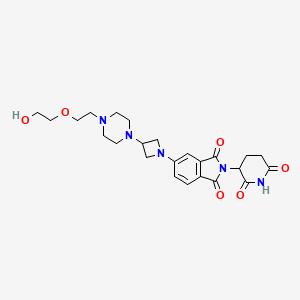
O-Linked GlcNAc transferase substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Linked N-Acetylglucosamine Transferase (OGT) is an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. . The substrates of OGT are diverse and include proteins involved in numerous cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of OGT substrates typically involves the synthesis of peptides or proteins with specific serine or threonine residues that can be modified by OGT. The synthesis can be achieved through solid-phase peptide synthesis (SPPS) or recombinant DNA technology .
Industrial Production Methods: Industrial production of OGT substrates often involves the use of recombinant protein expression systems, such as Escherichia coli or yeast, to produce large quantities of target proteins. These proteins are then purified and subjected to enzymatic modification by OGT in vitro .
Analyse Des Réactions Chimiques
Types of Reactions: OGT substrates primarily undergo glycosylation reactions, where the enzyme transfers N-acetylglucosamine from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to the hydroxyl groups of serine or threonine residues .
Common Reagents and Conditions: The glycosylation reaction catalyzed by OGT requires UDP-GlcNAc as the donor substrate and the presence of divalent metal ions, such as magnesium or manganese, to facilitate the enzymatic activity .
Major Products: The major products of these reactions are O-GlcNAcylated proteins, which have N-acetylglucosamine moieties attached to specific serine or threonine residues .
Applications De Recherche Scientifique
OGT substrates have a wide range of applications in scientific research:
Mécanisme D'action
OGT substrates are unique in their ability to undergo O-GlcNAcylation, a modification that is distinct from other types of glycosylation. Similar compounds include substrates of other glycosyltransferases, such as N-acetylgalactosaminyltransferases and fucosyltransferases . OGT substrates are unique in their involvement in intracellular signaling and regulation .
Comparaison Avec Des Composés Similaires
- N-Acetylgalactosaminyltransferase substrates
- Fucosyltransferase substrates
- Mannosyltransferase substrates
Propriétés
Formule moléculaire |
C76H127N21O24S2 |
|---|---|
Poids moléculaire |
1783.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C76H127N21O24S2/c1-40(2)60(73(117)93-54(39-100)69(113)92-53(38-99)68(112)84-41(3)62(106)90-50(34-57(81)103)67(111)88-48(24-31-122-5)66(110)89-49(76(120)121)25-32-123-6)94-72(116)56-19-14-30-97(56)75(119)61(42(4)101)95-70(114)52(37-98)85-59(105)36-82-58(104)35-83-71(115)55-18-13-29-96(55)74(118)51(33-43-20-22-44(102)23-21-43)91-65(109)47(17-9-12-28-79)87-64(108)46(16-8-11-27-78)86-63(107)45(80)15-7-10-26-77/h20-23,40-42,45-56,60-61,98-102H,7-19,24-39,77-80H2,1-6H3,(H2,81,103)(H,82,104)(H,83,115)(H,84,112)(H,85,105)(H,86,107)(H,87,108)(H,88,111)(H,89,110)(H,90,106)(H,91,109)(H,92,113)(H,93,117)(H,94,116)(H,95,114)(H,120,121)/t41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |
Clé InChI |
VNHAUZDOLWVVAM-GTXFUFCPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)
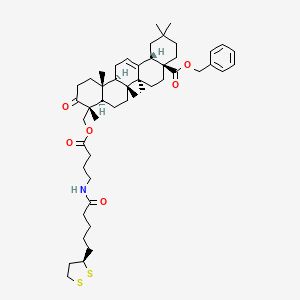
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
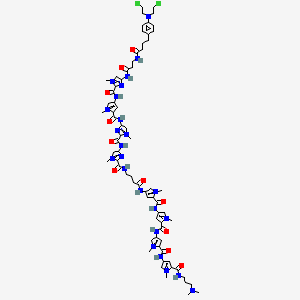
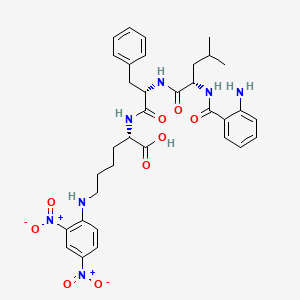
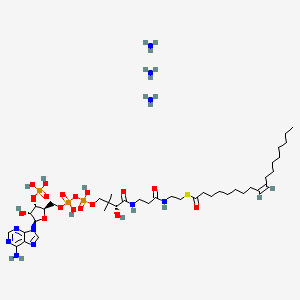
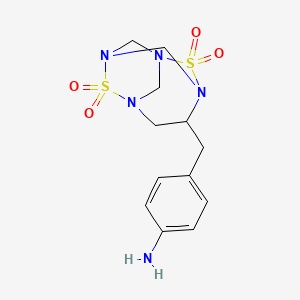
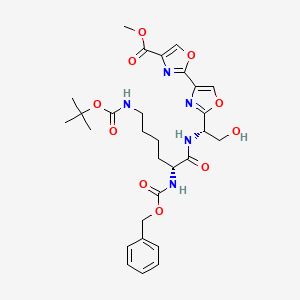
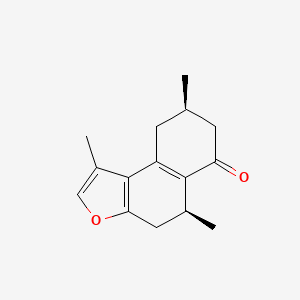
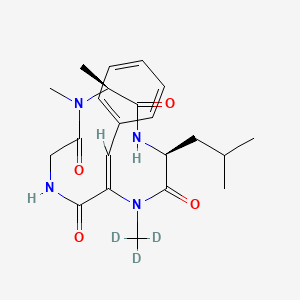
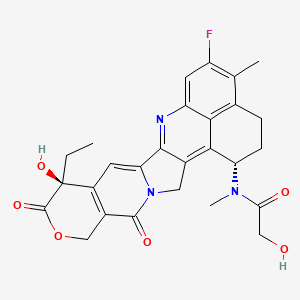
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)
